molecular formula C14H11BrO6 B14391170 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate CAS No. 90059-75-9

4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate

Cat. No.: B14391170
CAS No.: 90059-75-9
M. Wt: 355.14 g/mol
InChI Key: MOHXMSXHDWYHFI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl group and diacetate functionalities, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate typically involves multiple steps. One common method starts with the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate to form 4-chloromethyl-7,8-dihydroxycoumarin. This intermediate is then reacted with acetic anhydride in the presence of sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, often under acidic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

    Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized benzopyran compounds.

Scientific Research Applications

4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The diacetate groups may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
  • 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl diacetate

Uniqueness

4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and methyl-substituted analogs. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into complex molecules .

Properties

CAS No.

90059-75-9

Molecular Formula

C14H11BrO6

Molecular Weight

355.14 g/mol

IUPAC Name

[5-acetyloxy-4-(bromomethyl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C14H11BrO6/c1-7(16)19-10-4-11(20-8(2)17)14-9(6-15)3-13(18)21-12(14)5-10/h3-5H,6H2,1-2H3

InChI Key

MOHXMSXHDWYHFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=CC(=O)O2)CBr)C(=C1)OC(=O)C

Origin of Product

United States

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